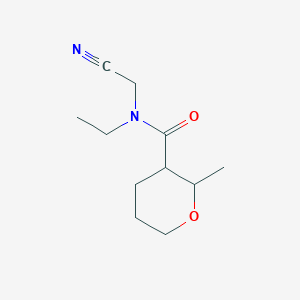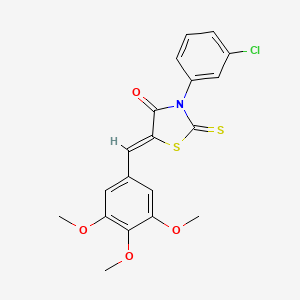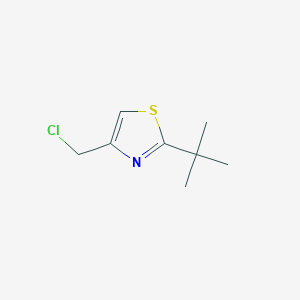
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C24H26FN3O3 and its molecular weight is 423.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Piper Chaba Vahl: Chemical Profile and Biological Activities
Piper chaba, also known as Chui Jhal or Choi Jhal, is a spice used in Indian and Bangladeshi cuisines. It possesses various biological activities and is employed in traditional medicine. The plant contains phytoconstituents like dimeric alkaloids and alkamides, showing diverse biological activities such as antimicrobial, anticancer, and anti-inflammatory effects. This review emphasizes the potential of Piper chaba as a source of plant-based therapeutic lead compounds, supporting its usage in traditional medicine (Islam et al., 2020).
African Medicinal Spices and Vegetables: Anticancer Activities
This research explores the ability of African medicinal spices and vegetables to combat malignant diseases. It highlights the cytotoxic extracts from various spices and vegetables, including Piper capense, and their mode of action in cancer cells, such as induction of apoptosis and disruption of the mitochondrial membrane potential. The extracts and compounds exhibit anticancer properties, emphasizing the potential of these natural resources in cancer treatment (Kuete, Karaosmanoğlu, & Sivas, 2017).
Piper Longum L.: Traditional Knowledge and Pharmacological Evidence
Piper longum, commonly known as 'Pippali,' has been traditionally used for treating various conditions. It contains phytochemicals like piperine and piperlongumine, exhibiting a wide range of activities such as anti-inflammatory and anticancer. Despite traditional claims, further scientific validation is required, particularly in the treatment of insomnia, dementia, and epilepsy. The review calls for more research in this direction, highlighting the need for generating toxicological data on human subjects (Yadav, Krishnan, & Vohora, 2020).
Piper Sarmentosum Roxb.: Botany, Traditional Uses, and Pharmacological Activities
Piper sarmentosum Roxb. is a traditional medicinal plant used for treating various illnesses. It contains compounds like alkaloids and flavonoids, showing activities like anti-inflammatory, antineoplastic, and antipyretic. The review underscores the need for further research on the pharmacodynamic constituents of Piper sarmentosum, the understanding of its action mechanism, and the comprehensive evaluation of its medicinal quality (Sun et al., 2020).
Piper Sarmentosum on Bone Health and Fracture Healing
Piper sarmentosum (PS) is traditionally used to treat illnesses, and recent studies suggest it has antioxidant and anti-inflammatory activities. This review summarizes the therapeutic effects of PS on preventing osteoporosis and promoting fracture healing. PS has been studied in animal models and showed promising effects in preventing bone deterioration and improving fracture healing. Further research is suggested to validate these findings (Ekeuku, Chin, & Mohd Ramli, 2022).
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c25-20-9-4-5-10-21(20)27-12-14-28(15-13-27)22(23-11-6-16-30-23)17-26-24(29)18-31-19-7-2-1-3-8-19/h1-11,16,22H,12-15,17-18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAESDTULQDNSBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)COC3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-6-(phenylamino)-5-(3-propoxyphenyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2403705.png)




![4-(4-hydroxy-3-methoxyphenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2403712.png)


![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
![ethyl (2Z)-amino{[(4-fluorophenyl)acetyl]hydrazono}acetate](/img/structure/B2403720.png)
![1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B2403721.png)
![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)

